molecular formula C27H32N4O4S B11649305 5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(4-phenylbutan-2-yl)aniline

5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(4-phenylbutan-2-yl)aniline

Cat. No.: B11649305
M. Wt: 508.6 g/mol
InChI Key: PMYKUTWCASUAMF-UHFFFAOYSA-N
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Description

The compound 5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(4-phenylbutan-2-yl)aniline is a complex organic molecule known for its diverse applications in scientific research. It features a piperazine ring substituted with a sulfonyl group and a nitroaniline moiety, making it a versatile compound in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(4-phenylbutan-2-yl)aniline typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol under acidic conditions.

    Sulfonylation: The piperazine ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The nitroaniline derivative is coupled with 4-phenylbutan-2-amine under reductive amination conditions using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis due to its ability to stabilize metal complexes.

    Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding Studies: Used in the study of receptor-ligand interactions due to its structural complexity.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Dye Manufacturing: Used as an intermediate in the synthesis of dyes and pigments.

    Agriculture: Employed in the development of agrochemicals for pest control.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

    Receptor Modulation: Interacts with cell surface receptors, altering signal transduction pathways and cellular responses.

    DNA Intercalation: Inserts between DNA base pairs, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline
  • N-(4-phenylbutan-2-yl)-2-nitroaniline
  • 4-[(4-methylphenyl)sulfonyl]piperazine

Uniqueness

  • Structural Complexity : The combination of a sulfonyl piperazine and nitroaniline moiety with a phenylbutan-2-yl group makes it unique.
  • Versatility : Its ability to undergo various chemical reactions and its applications across multiple fields highlight its versatility.
  • Potency : Exhibits higher potency in biological assays compared to simpler analogs.

This detailed overview provides a comprehensive understanding of 5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(4-phenylbutan-2-yl)aniline, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C27H32N4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(4-phenylbutan-2-yl)aniline

InChI

InChI=1S/C27H32N4O4S/c1-21-8-13-25(14-9-21)36(34,35)30-18-16-29(17-19-30)24-12-15-27(31(32)33)26(20-24)28-22(2)10-11-23-6-4-3-5-7-23/h3-9,12-15,20,22,28H,10-11,16-19H2,1-2H3

InChI Key

PMYKUTWCASUAMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC(C)CCC4=CC=CC=C4

Origin of Product

United States

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